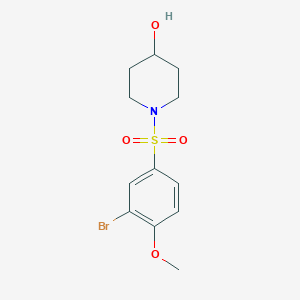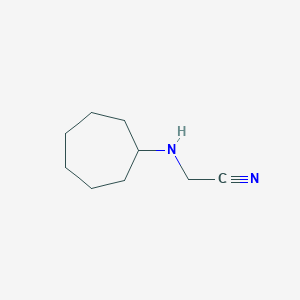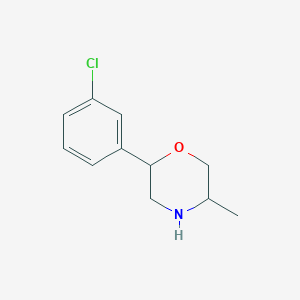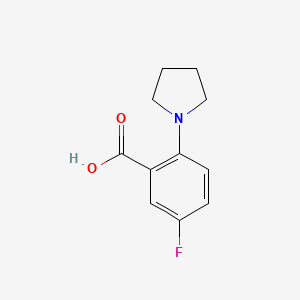
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C14H7Cl2NOS and a molecular weight of 308.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride consists of a quinoline ring attached to a thiophene ring via a carbonyl chloride group . The presence of the chlorine atom in the carbonyl chloride group and the thiophene ring contributes to the compound’s reactivity.Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Quinoline derivatives have been extensively studied for their antimicrobial properties. The structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride suggests potential as a scaffold for developing new antimicrobial agents. Its ability to interact with bacterial enzymes and inhibit their function could be pivotal in addressing drug-resistant strains of bacteria .
Anticancer Activity
The quinoline core is present in many compounds with anticancer activity. The chlorine substituent on the thiophene ring of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could be modified to enhance its cytotoxicity against cancer cells. Research into quinoline derivatives has shown promise in treating lung and pancreatic cancers .
Anti-Inflammatory and Analgesic
Quinoline derivatives are known for their anti-inflammatory and analgesic effects. The structural features of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride make it a candidate for the synthesis of novel anti-inflammatory drugs, potentially offering relief from chronic inflammatory conditions .
Anticonvulsant Properties
The quinoline moiety is a common feature in several anticonvulsant drugs. The specific structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could be explored for the development of new treatments for epilepsy and other seizure disorders .
Antitubercular Agents
Given the ongoing challenge of tuberculosis and the emergence of resistant strains, there is a continuous need for new antitubercular agents. Quinoline derivatives have shown potential in this area, and 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could serve as a starting point for the development of such drugs .
Antiviral Applications
The quinoline structure is also associated with antiviral activity. Research into quinoline derivatives could lead to the discovery of novel antiviral drugs, with 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride being a potential candidate for further investigation .
Enzyme Inhibition
Some quinoline derivatives have been identified as potent enzyme inhibitors. The unique structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride may allow it to bind to enzymes such as α-glucosidase, which is a target for diabetes treatment .
Neuroprotective Agents
Quinoline compounds have been associated with neuroprotective properties. The specific substituents on 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could be optimized to enhance its ability to protect neuronal cells, which may be beneficial in neurodegenerative diseases .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJFAGRDZKPZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222379 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160264-90-3 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)






![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)



![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)
